An In-depth Technical Guide to 4-Methylchalcone: IUPAC Name, Structure, and Properties
An In-depth Technical Guide to 4-Methylchalcone: IUPAC Name, Structure, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylchalcone, a derivative of the chalcone family, is a naturally occurring and synthetically accessible compound with a core 1,3-diphenyl-2-propen-1-one structure. Chalcones are recognized as significant precursors in the biosynthesis of flavonoids and have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of 4-Methylchalcone, detailing its chemical identity, physicochemical properties, a robust synthesis protocol, and an exploration of its biological activities. Particular focus is given to its role as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Chemical Identity and Structure
The nomenclature and structural details of 4-Methylchalcone are fundamental to its study and application in research.
IUPAC Name: (E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one[1]
Synonyms:
-
4-Methylchalcone[1]
-
Phenyl p-methylstyryl ketone[1]
-
(4-Methylbenzylidene)acetophenone[1]
-
p-Methylchalcone[1]
-
1-Phenyl-3-(p-tolyl)-propenone[1]
Chemical Structure:
Figure 1. Chemical structure of (E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 4-Methylchalcone is provided below. This information is crucial for its characterization and handling in a laboratory setting.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Melting Point | 90-94 °C | [2] |
| Appearance | Yellow to orange solid | [3] |
| Solubility | Soluble in organic solvents like ethanol and acetone; less soluble in water. | [3] |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for 4-Methylchalcone, which are essential for its structural elucidation and purity assessment.
Table 2.1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |
| ~7.95-8.05 | m | 2H | Aromatic H (ortho to C=O) | [4] |
| ~7.75 | d | 1H | Vinylic H (α to C=O) | [4] |
| ~7.40-7.60 | m | 4H | Aromatic H & Vinylic H (β to C=O) | [4] |
| ~7.20 | d | 2H | Aromatic H (ortho to CH₃) | [4] |
| 2.39 | s | 3H | -CH₃ | [4] |
Table 2.2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ ppm) | Assignment | Reference |
| ~190.5 | C=O | [4] |
| ~145.0 | Vinylic C (β to C=O) | [4] |
| ~141.0 | Aromatic C (para to vinyl, with CH₃) | [4] |
| ~138.3 | Aromatic C (ipso to C=O) | [4] |
| ~132.6 | Aromatic C (para to C=O) | [4] |
| ~132.1 | Aromatic C (ipso to vinyl) | [4] |
| ~129.7 | Aromatic C (meta to CH₃) | [4] |
| ~128.6 | Aromatic C (meta to C=O) | [4] |
| ~128.4 | Aromatic C (ortho to C=O) | [4] |
| ~121.1 | Vinylic C (α to C=O) | [4] |
| ~21.5 | -CH₃ | [4] |
Table 2.3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~1660 | Strong | C=O stretch (α,β-unsaturated ketone) |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~980 | Strong | C-H bend (trans-alkene) |
Table 2.4: Mass Spectrometry Data
| m/z | Interpretation |
| 222 | [M]⁺ (Molecular ion) |
| 207 | [M - CH₃]⁺ |
| 145 | [M - C₆H₅CO]⁺ |
| 115 | [C₉H₇]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of 4-Methylchalcone via Claisen-Schmidt Condensation
The most common and efficient method for the synthesis of 4-Methylchalcone is the Claisen-Schmidt condensation, which is a base-catalyzed crossed aldol condensation between an aromatic aldehyde and a ketone.
Materials:
-
4-Methylbenzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of acetophenone and 10 mmol of 4-methylbenzaldehyde in 20-30 mL of 95% ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (20 mmol in 5-10 mL of water).
-
Reaction: Continue to stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate of 4-Methylchalcone should form over time. The reaction is typically complete within 12-24 hours.
-
Work-up: Pour the reaction mixture into a beaker containing approximately 200 g of crushed ice.
-
Neutralization: Acidify the mixture with dilute hydrochloric acid to a neutral pH to neutralize any remaining NaOH.
-
Isolation of Crude Product: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic impurities and allow it to air dry.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure, crystalline 4-Methylchalcone.
Biological Activities and Signaling Pathways
Chalcones as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects. The specific activity of 4-Methylchalcone is an area of ongoing research.
Anti-inflammatory Activity: COX-2 Inhibition
While direct studies on 4-Methylchalcone are limited, research on a closely related derivative, (E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-one, has identified it as a selective cyclooxygenase-2 (COX-2) inhibitor with an IC₅₀ value of 1.0 µM.[5] COX-2 is an enzyme that is often upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. The selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
The proposed mechanism involves the binding of the chalcone derivative to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandin H₂.
Other Potential Biological Activities
-
Antimicrobial Activity: Chalcones, in general, have demonstrated activity against a range of bacteria and fungi. While specific data for 4-Methylchalcone is not extensively documented, derivatives have shown promising results. For instance, imidazole-containing chalcones have been effective against Aspergillus fumigatus.[6]
-
Antioxidant Activity: The antioxidant properties of chalcones are often attributed to their ability to scavenge free radicals. The presence of hydroxyl groups typically enhances this activity. While 4-Methylchalcone lacks a hydroxyl group, it may still contribute to antioxidant effects through other mechanisms.
-
Anticancer Activity: Numerous chalcone derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest. The specific anticancer potential of 4-Methylchalcone warrants further investigation.
Conclusion
4-Methylchalcone is a structurally simple yet versatile molecule with significant potential for further research and development in medicinal chemistry. Its straightforward synthesis via the Claisen-Schmidt condensation makes it an accessible scaffold for the generation of diverse derivatives. While the biological activities of 4-Methylchalcone itself are not as extensively studied as some of its hydroxylated or methoxylated counterparts, the demonstrated COX-2 inhibitory activity of a close derivative highlights a promising avenue for the development of novel anti-inflammatory agents. Further investigation into its specific molecular targets and signaling pathway modulation is crucial to fully elucidate its therapeutic potential. This technical guide provides a solid foundation of its chemical and physical properties to aid researchers in these future endeavors.
References
- 1. hrpub.org [hrpub.org]
- 2. researchgate.net [researchgate.net]
- 3. CAS 22252-14-8: (2E)-3-(4-methylphenyl)-1-phenylprop-2-en-… [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
